6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole is a novel compound belonging to the class of imidazo[2,1-b][1,3]thiazoles, which have gained attention due to their diverse biological activities. This compound features a unique combination of bromine and fluorine substituents on its phenyl rings, which can enhance its biological properties and stability. The molecular formula of this compound is and it has been explored for various scientific applications, particularly in medicinal chemistry.
The compound was synthesized and characterized in several studies focusing on imidazo[2,1-b][1,3]thiazole derivatives. These derivatives are known for their potential therapeutic effects, including antimicrobial and anticancer activities. The classification of this compound falls under heterocyclic organic compounds, specifically those containing both nitrogen and sulfur in their ring structures.
The synthesis of 6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole typically involves a two-step process:
The final product is purified through recrystallization from ethanol. Characterization techniques such as single crystal X-ray diffraction have confirmed the molecular structure and provided insights into its crystallographic parameters.
The molecular structure of 6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole reveals several key features:
The crystal structure analysis indicates that intermolecular interactions (C—H⋯N) stabilize the molecular arrangement along the b-axis of the crystal lattice.
The compound exhibits various chemical reactivity patterns typical for imidazo[2,1-b][1,3]thiazoles. These include:
Studies have shown that modifications on the phenyl rings can significantly alter the reactivity and biological activity of these compounds, making them suitable candidates for drug development.
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to elucidate these properties further.
6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole has potential applications in:
The imidazo[2,1-b][1,3]thiazole scaffold represents a privileged heterocyclic system characterized by a fused bicyclic structure combining imidazole and thiazole rings. This framework provides a rigid, planar conformation that facilitates specific interactions with biological targets. The compound 6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole (CAS# 496021-74-0; MW: 387.28 g/mol, C₁₈H₁₂BrFN₂S) exemplifies this architecture, featuring a bromophenyl moiety at position 6 and a fluorobenzyl group at position 2 of the central core [5] [9].
Crystallographic studies reveal that both the imidazothiazole ring and the 4-bromophenyl ring adopt near-planar configurations (maximum deviations: 0.0215 Å and 0.0044 Å, respectively), with a dihedral angle of 27.34° between them. The fluorobenzyl group is oriented almost orthogonally (79.54°) relative to the heterocyclic core. This geometry is stabilized by intermolecular C–H⋯N hydrogen bonds forming molecular chains along the b-axis [2]. Key bond lengths include S1–C2 (1.758 Å) and S1–C3 (1.731 Å), indicating resonance effects from the imidazole ring that influence electron distribution and molecular recognition properties [2].
Table 1: Structural Parameters of 6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole
Parameter | Value | Significance |
---|---|---|
Crystal System | Monoclinic | P2₁/n space group |
Dihedral Angle (Core/Bromophenyl) | 27.34° | Moderately conjugated systems |
Dihedral Angle (Core/Fluorobenzyl) | 79.54° | Orthogonal orientation |
Key Bond Length (S1–C2) | 1.758 Å | Reflects resonance influence of imidazole |
Key Bond Length (S1–C3) | 1.731 Å | Indicates electronic asymmetry |
Intermolecular Interaction | C–H⋯N chains | Stabilizes crystal packing along b-axis |
Functionally, imidazo[2,1-b]thiazoles exhibit broad bioactivity profiles, including antimicrobial, antitumor, antitubercular, and analgesic effects. Their mechanism often involves interactions with enzymes or receptors through π–π stacking, hydrogen bonding, or hydrophobic contacts mediated by the electron-rich heterocycle [6] [10].
Halogen atoms serve as critical pharmacophores in medicinal chemistry due to their ability to modulate electronic properties, lipophilicity, and target binding. In this compound, the 4-bromophenyl and 4-fluorobenzyl groups synergistically enhance bioactivity through distinct mechanisms:
Table 2: Impact of Halogen Substituents on Bioactivity
Halogen Position | Biological Activity | Key Findings |
---|---|---|
4-Bromophenyl (C6) | Antitubercular (Mycobacterium smegmatis) | MIC: 0.24–0.49 µg/mL vs. Streptomycin (4 µg/mL) [10] |
4-Fluorobenzyl (C2) | Carbonic anhydrase II inhibition | Selective hCA II inhibition (Kᵢ: 57.7–98.2 µM) [3] |
Dual Halogenation | Synergistic antioxidant effects | Enhanced radical scavenging in ITD hybrids [10] |
Notably, fluorinated benzyl groups confer oxidative stability and resistance to enzymatic degradation, extending compound half-life in vitro [2] [7].
The synthesis of 6-(4-bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole exemplifies convergent strategies in modern drug discovery:
Synthetic Methodologies:
Pharmacological Integration:Synthetic biology platforms enable heterologous expression of halogenated heterocycles in engineered microbial hosts. For instance, Saccharomyces cerevisiae chassis strains can produce terpenoid-alkaloid hybrids by integrating plant-derived enzymes with imidazothiazole biosynthetic pathways [1] [4]. This approach addresses supply limitations for complex halogenated metabolites.
Genetic circuits incorporating halogen-sensitive promoters allow real-time monitoring of compound effects in disease models. Engineered bacterial consortia with synthetic quorum sensing (QS) systems can elucidate antibiotic persistence mechanisms against halogen-containing derivatives [1] [4].
Table 3: Key Derivatives and Their Pharmacological Applications
Compound | Structure | Biological Activity |
---|---|---|
Imidazo[2,1-b]thiazole-sulfonyl piperazine | Hybrid with benzenesulfonamide | Selective hCA II inhibition (Kᵢ: 57.7 µM) [3] |
ITD-3,4-dihydroxybenzoic acid hybrids | Phenolic antioxidant conjugate | Dual antitubercular & antioxidant effects [10] |
Schiff bases from 5-carbaldehyde derivative | Imine-linked functionalization | Antimicrobial (Gram+ bacteria) [6] |
Future research prioritizes structure-activity relationship (SAR) expansion through:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7